N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
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Overview
Description
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a cyclopenta[c]pyridazinone moiety
Mechanism of Action
Mode of Action
The compound is a derivative of Flurbiprofen and Ibuprofen, which are known to inhibit both Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) . FAAH is an enzyme that breaks down endocannabinoids, molecules that help regulate various physiological processes. COX is an enzyme that produces prostaglandins, which are involved in inflammation. By inhibiting these enzymes, the compound may reduce inflammation and pain .
Biochemical Pathways
The compound likely affects the endocannabinoid and prostaglandin pathways due to its inhibition of FAAH and COX . The endocannabinoid system is involved in a variety of physiological processes including pain sensation, mood, and memory. The prostaglandin pathway is involved in the inflammatory response. By inhibiting these pathways, the compound could potentially alleviate symptoms related to these processes .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of FAAH and COX. This could result in reduced inflammation and pain, although the specific effects would depend on the context in which the compound is used .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids . The compound’s interaction with FAAH suggests potential roles in modulating endocannabinoid signaling pathways .
Cellular Effects
Given its potential interaction with FAAH, it may influence cellular processes regulated by endocannabinoids, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential interaction with FAAH suggests that it may inhibit this enzyme, thereby affecting the metabolism of endocannabinoids and influencing cellular processes regulated by these molecules .
Metabolic Pathways
Given its potential interaction with FAAH, it may be involved in the metabolism of endocannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methylpyridine with a suitable acylating agent to introduce the amide functionality. This is followed by cyclization reactions to form the cyclopenta[c]pyridazinone ring system. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX).
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of various diseases.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridin-2-yl)-2-(piperazin-1-yl)propanamide: This compound shares a similar pyridine moiety but differs in the amide substituent.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring but lack the cyclopenta[c]pyridazinone structure.
Uniqueness
N-(3-methylpyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is unique due to its combination of a methyl-substituted pyridine ring and a cyclopenta[c]pyridazinone moiety. This structural uniqueness contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-5-4-8-17-15(10)18-16(22)11(2)20-14(21)9-12-6-3-7-13(12)19-20/h4-5,8-9,11H,3,6-7H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFTJBZDOODNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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